1-(2-Methoxyethyl)-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound notable for its structural complexity and potential applications in medicinal chemistry. This compound belongs to the pyrrolo[2,3-b]pyridine family, which has garnered attention for its biological activity and utility in drug development. The presence of the methoxyethyl substituent enhances its solubility and may influence its pharmacological properties.
The compound can be classified under heterocycles, specifically as a pyrrolopyridine derivative. It is synthesized through various organic reactions that modify the core structure of pyrrolo[2,3-b]pyridine. Research articles and patents highlight its potential as a scaffold for developing new therapeutic agents, particularly in oncology and other diseases linked to specific molecular targets.
The synthesis of 1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. Common methods include:
For example, one synthesis route involves the reaction of a halogenated pyrrolopyridine with 2-methoxyethylamine in the presence of a suitable base under controlled temperature conditions to facilitate the formation of the desired compound .
The molecular formula for 1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine is , with a molecular weight of approximately 188.23 g/mol. The structure features:
Structural elucidation techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds .
1-(2-Methoxyethyl)-1H-pyrrolo[2,3-b]pyridine can participate in several chemical reactions:
Common reagents involved include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation processes. The reaction conditions are typically optimized for temperature and inert atmospheres to minimize side reactions .
The mechanism of action for 1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine involves interactions with specific biological targets. Its halogen substituents can form halogen bonds with biomolecules, influencing their function. The methoxyethyl group enhances solubility, potentially improving bioavailability and facilitating interactions with cellular pathways. Research indicates that derivatives of this compound may inhibit certain kinases involved in cancer signaling pathways, making them candidates for further pharmacological studies .
Relevant physicochemical properties are often assessed using techniques like High-Performance Liquid Chromatography (HPLC) to determine purity and stability profiles .
1-(2-Methoxyethyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Research continues to explore its efficacy as an inhibitor for specific kinases involved in cancer progression, highlighting its potential therapeutic applications .
The pyrrolo[2,3-b]pyridine heterocycle—a privileged aza-fused bicyclic system—serves as a versatile molecular framework in kinase inhibitor development. Characterized by a bridgehead nitrogen and electron-rich π-system, this scaffold mimics purine nucleobases, enabling competitive binding to ATP pockets in kinases. Patent WO2006063167A1 details its application in compounds targeting fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs) for oncology and cardiovascular diseases [4]. The unsubstituted 1H-pyrrolo[2,3-b]pyridine core (e.g., AldrichCPR PH010447) inherently provides three key vectors for functionalization (C-3, C-5, and N-1), facilitating rational drug design to optimize target engagement and selectivity [7].
Recent studies highlight its efficacy in mitogen-activated protein kinase kinase 4 (MKK4) inhibition. Derivatives like 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine (Smolecule S14739084, MW 354.4 g/mol) exhibit low-nanomolar affinity for MKK4, a promising target for liver regeneration therapies. Structural data (InChI: 1S/C17H14N4O3S/c1-24-13-7-15-16(12-8-19-20-9-12)11-21(17(15)18-10-13)25(22,23)14-5-3-2-4-6-14/h2-11H,1H3,(H,19,20)
) confirm the scaffold’s capacity to accommodate bulky sulfonyl groups while maintaining kinase selectivity [9].
Table 1: Therapeutic Targets of Pyrrolo[2,3-b]pyridine Derivatives
Target Kinase | Biological Role | Example Derivative | Key Structural Features |
---|---|---|---|
FGFR/VEGFR | Angiogenesis inhibition | 3-Arylindazoles [4] | Hinge-binding N-1 substituents |
MKK4 | Liver regeneration | 5-(Phenylsulfonyl) analogs [9] | C-3 pyrazolyl, C-5 methoxy |
BRAF | Oncology | Vemurafenib-derived cores [9] | 7-azaindole variant |
The scaffold’s bioisosteric relationship with purines underpins its broad kinase affinity, while nitrogen positioning (e.g., [2,3-b] vs. [3,2-c] isomers) critically influences ATP-binding site compatibility [5] [7].
The 2-methoxyethyl group at N-1 confers distinct physicochemical and conformational advantages over conventional alkyl/aryl substituents. In 1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 2358751-10-5), the ethylene spacer (-CH₂CH₂-) enables flexible positioning of the terminal methoxy group, allowing optimal hydrogen bonding with kinase hinge regions. Computational analyses reveal a gauche conformation predominates, orienting the methoxy oxygen toward the solvent-exposed region—enhancing water solubility without sterically hindering target engagement [1] [3].
This substituent’s impact is evident in halogenated analogs like 4-bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine (AifChem, MW 381.01 g/mol). Its SMILES (COCCN1C=C(I)C2=C(Br)C=CN=C21
) and InChIKey (YMPVVJPSTWXIRQ-UHFFFAOYSA-N
) highlight the sterically accessible C-3/C-4 positions, permitting Pd-catalyzed cross-coupling for further derivatization. Compared to N-methyl analogs (e.g., 1-methyl-1H-pyrrolo[2,3-b]pyridine), the 2-methoxyethyl group reduces logP by 0.3–0.5 units, as verified by XLogP3 calculations for related structures [1] [6] [8].
Table 2: Physicochemical Properties of N-Substituted Pyrrolo[2,3-b]pyridines
N-1 Substituent | Representative Compound | Molecular Weight (g/mol) | Calculated logP | Hydrogen Bond Acceptors |
---|---|---|---|---|
2-Methoxyethyl | 4-Bromo-3-iodo derivative [1] | 381.01 | 2.8 (est.) | 3 |
Methyl | 1-Methyl-1H-pyrrolo[2,3-b]pyridine [8] | 132.16 | 1.5 | 1 |
Phenylsulfonyl | 5-Methoxy-1-(phenylsulfonyl) | 354.40 | 2.4 | 5 |
H (unsubstituted) | 4-Methoxy-1H-pyrrolo[2,3-b]pyridine [6] | 148.17 | 1.1 | 2 |
The ethylene linker’s flexibility permits adaptive binding in allosteric kinase pockets, while the methoxy terminus mitigates cytotoxicity—a limitation observed with rigid N-aryl groups in early-generation inhibitors [4] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7